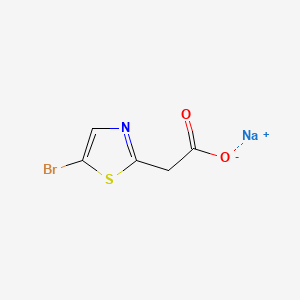

Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate

説明

Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate (C₅H₃BrNNaO₂S) is a sodium salt derivative of a thiazole-containing carboxylic acid. The compound features a 5-bromo-substituted thiazole ring linked to an acetate group, which is deprotonated to form the sodium salt. This structural modification enhances water solubility, making it advantageous for pharmaceutical and biochemical applications.

特性

分子式 |

C5H3BrNNaO2S |

|---|---|

分子量 |

244.04 g/mol |

IUPAC名 |

sodium;2-(5-bromo-1,3-thiazol-2-yl)acetate |

InChI |

InChI=1S/C5H4BrNO2S.Na/c6-3-2-7-4(10-3)1-5(8)9;/h2H,1H2,(H,8,9);/q;+1/p-1 |

InChIキー |

QSNVKBBJHAAHOX-UHFFFAOYSA-M |

正規SMILES |

C1=C(SC(=N1)CC(=O)[O-])Br.[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate typically involves the bromination of a thiazole precursor followed by the introduction of the acetate group. One common method involves the reaction of 2-aminothiazole with bromine in acetic acid or chloroform to form the bromo derivative. This intermediate is then reacted with sodium acetate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

化学反応の分析

Types of Reactions

Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Nucleophilic Addition: The acetate group can undergo nucleophilic addition reactions with electrophiles.

Common Reagents and Conditions

Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-thiazole derivative, while oxidation of the thiazole ring could produce a sulfoxide or sulfone .

科学的研究の応用

Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.

Biological Studies: The compound is used in studies to understand the biochemical pathways and enzyme interactions involving thiazole derivatives.

Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and acetate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structural Analogs

Halogen-Substituted Thiazolyl Acetates

Sodium 2-(5-Chloro-1,3-thiazol-2-yl)acetate (C₅H₃ClNNaO₂S)

- Structural Difference : Chlorine replaces bromine at the 5-position of the thiazole ring.

- Molecular Weight : 199.59 g/mol (vs. ~244.08 g/mol for the bromo analog) .

- Bioactivity : Chloro analogs exhibit similar binding interactions with enzymes but may differ in potency due to reduced electronegativity and steric bulk compared to bromine.

Sodium 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetate (C₁₁H₉ClNNaO₂S)

Ester Derivatives

Methyl 2-(5-Bromo-1,3-thiazol-2-yl)acetate (C₆H₆BrNO₂S)

- Structural Difference : Methyl ester replaces the sodium carboxylate.

- Molecular Weight : 236.08 g/mol .

- Properties : Higher lipophilicity improves membrane permeability but reduces water solubility. Used as a synthetic intermediate in drug discovery .

Ethyl 2-(5-Bromo-1,3-thiazol-2-yl)acetate (C₇H₈BrNO₂S)

Complex Hybrid Derivatives

Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate

Table 1: Comparative Data for Key Compounds

| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups | Bioactivity Highlights |

|---|---|---|---|---|

| Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate | ~244.08 | High (aqueous) | Thiazole, carboxylate, Br | Potential enzyme inhibition |

| Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate | 199.59 | High (aqueous) | Thiazole, carboxylate, Cl | Comparable binding to bromo analog |

| Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate | 236.08 | Low (organic) | Thiazole, ester, Br | Synthetic intermediate |

| Ethyl 2-(5-chloro-1,3-thiazol-2-yl)acetate | - | Low (organic) | Thiazole, ester, Cl | Precursor for coupling reactions |

生物活性

Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate is characterized by the presence of a bromine atom at the 5-position of the thiazole ring. This substitution plays a crucial role in enhancing its biological activity. The compound is soluble in various solvents, including water and alcohol, which facilitates its use in biological assays.

Target Interactions

Thiazole derivatives, including Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate, interact with multiple biological targets:

- Enzymatic Inhibition : These compounds have been shown to inhibit enzymes involved in microbial metabolism, contributing to their antimicrobial properties.

- Cell Signaling Modulation : The compound can influence cell signaling pathways, thereby affecting gene expression related to inflammation and apoptosis .

Biochemical Pathways

Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate is involved in various biochemical pathways that enhance its therapeutic potential:

- Antimicrobial Activity : It exhibits significant antimicrobial effects against a range of pathogens by disrupting their metabolic processes .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving histone deacetylase (HDAC) inhibition and modulation of Bcl-2 family proteins .

Antimicrobial Effects

Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These values suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Anticancer Activity

In vitro studies have shown that Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate exhibits cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The following table summarizes the observed effects:

| Cell Line | IC50 (µM) | % Viability Reduction |

|---|---|---|

| A549 | 25 | 50% |

| Caco-2 | 15 | 70% |

These results highlight the compound's potential as an anticancer agent, particularly against colorectal cancer cells .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiazole derivatives. For instance:

- Antiprotozoal Activity : A study showed that thiazole derivatives could effectively inhibit protozoan parasites with IC50 values significantly lower than traditional treatments .

- Combination Therapy : Research indicates that combining Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate with other chemotherapeutic agents may enhance its efficacy against resistant cancer strains .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。